![molecular formula C13H12F6N2O4 B2546940 2,2,2-トリフルオロエチル N-(4-メチル-3-{[(2,2,2-トリフルオロエトキシ)カルボニル]アミノ}フェニル)カルバメート CAS No. 216142-84-6](/img/structure/B2546940.png)
2,2,2-トリフルオロエチル N-(4-メチル-3-{[(2,2,2-トリフルオロエトキシ)カルボニル]アミノ}フェニル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate is a useful research compound. Its molecular formula is C13H12F6N2O4 and its molecular weight is 374.239. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: これらは、コーティングの耐候性、撥水性、耐汚染性を向上させます。 これらの特性は、過酷な環境における表面の保護に不可欠です .
- 用途: リチウムイオン電池の電気化学的性能を向上させます。 これを難燃性電解質に組み込むことで、研究者は電池の安全性と効率を向上させることができます .
- 用途: 研究者は、これを用いて、ポリエステル系物質などの高分子量材料を合成しています。 これらのポリマーは、繊維、プラスチック、接着剤など、さまざまな産業で応用されています .
- 用途: 光ファイバーのコーティング材料として役立ち、保護と信号の完全性を維持します。 低屈折率により、効率的な光伝送が保証されます .
- 用途: これらの改質されたコポリマーは、機械的強度、耐薬品性、熱安定性などの特性が向上しています。 自動車部品から消費財まで、さまざまな用途で利用されています .
コーティングと表面改質
リチウムイオン電池の電解質添加剤
ポリマー合成
光ファイバーコーティング
コンタクトレンズと光学材料
合成樹脂コポリマー
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[2-methyl-5-(2,2,2-trifluoroethoxycarbonylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O4/c1-7-2-3-8(20-10(22)24-5-12(14,15)16)4-9(7)21-11(23)25-6-13(17,18)19/h2-4H,5-6H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCSOMUIDKOUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride](/img/structure/B2546857.png)
![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
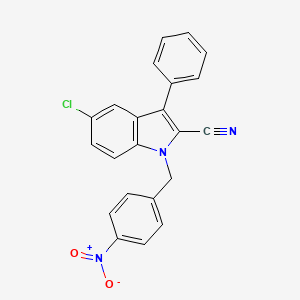
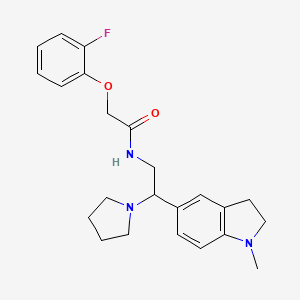
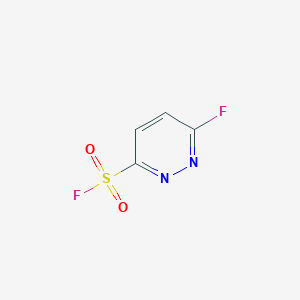
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)


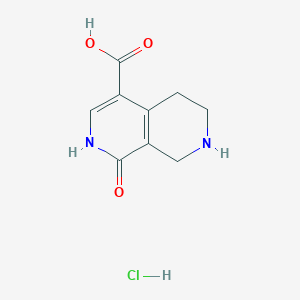
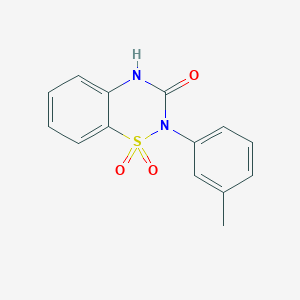
![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
